molecular formula C6H8N2O2S B1419529 6-Methylpyridine-3-sulfonamide CAS No. 34082-13-8

6-Methylpyridine-3-sulfonamide

Cat. No. B1419529
CAS RN: 34082-13-8
M. Wt: 172.21 g/mol
InChI Key: RPLBYMXKOXFVNR-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonamide is a synthetic organic compound used widely in scientific research for its various physical and chemical properties. It is an organo-sulphur compound containing the -SO2NH2 group .


Molecular Structure Analysis

The molecular formula of 6-Methylpyridine-3-sulfonamide is C6H8N2O2S. Its average mass is 172.205 Da and its monoisotopic mass is 172.030655 Da .


Physical And Chemical Properties Analysis

6-Methylpyridine-3-sulfonamide has a density of 1.3±0.1 g/cm3, a boiling point of 341.9±44.0 °C at 760 mmHg, and a flash point of 160.6±28.4 °C. It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Detoxification Mechanisms in Carcinogenic Compounds

6-Methylpyridine-3-sulfonamide plays a role in understanding detoxification mechanisms of carcinogenic compounds. A study by Umemoto et al. (1988) explored the non-enzymatic reaction of a related compound, 2-nitroso-6-methyldipyrido[1,2-a: 3',2'-d]imidazole, with glutathione, suggesting a detoxification pathway for toxic arylamines (Umemoto et al., 1988).

Complexation with Metal Ions

The compound is involved in the synthesis and complexation with metal ions. Orie et al. (2021) synthesized tosylated 4-aminopyridine and studied its complexation with Ni(II) and Fe(II) ions, demonstrating potential in pharmaceutical and chemical industries (Orie et al., 2021).

Polymorphism in Pharmaceutical Compounds

Research by Pan and Englert (2013) reported a new polymorph of a related sulfapyridine derivative, highlighting the importance of polymorphism in pharmaceutical compounds (Pan & Englert, 2013).

Carbonic Anhydrase Isoenzyme Inhibition

The compound has been investigated for its inhibitory activity on human carbonic anhydrase isoenzymes. Yenikaya et al. (2011) synthesized novel compounds including 2-amino-6-methylpyridinium derivatives, showing effective inhibitory activity (Yenikaya et al., 2011).

Antibody Development for Antibiotic Detection

Adrián et al. (2009) utilized derivatives of 6-methylpyridine-3-sulfonamide to develop antibodies for the detection of sulfonamide antibiotics in milk samples, indicating its application in food safety (Adrián et al., 2009).

Supramolecular Structures

Hulita et al. (2005) examined the structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, contributing to the understanding of hydrogen-bonding arrangements in supramolecular chemistry (Hulita et al., 2005).

Efficient Synthesis for Chemical Industry

Emura et al. (2011) established a method for the synthesis of various pyridine sulfonamides, demonstrating its utility in scalable chemical production (Emura et al., 2011).

Applications in Drug Discovery

Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives as ligands of the BAZ2B bromodomain, showing its relevance in drug discovery (Marchand et al., 2016).

Future Directions

The future directions of 6-Methylpyridine-3-sulfonamide and related compounds are promising. Trifluoromethylpyridines, for instance, have found applications in the agrochemical and pharmaceutical industries, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

6-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLBYMXKOXFVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664040
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-sulfonamide

CAS RN

34082-13-8
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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